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Compound of Interest

Compound Name: Ornithine-methotrexate

Cat. No.: B1677493

In the landscape of cancer chemotherapy, methotrexate (MTX) has long been a cornerstone
antimetabolite. However, the quest for enhanced efficacy and reduced toxicity has led to the
development of various analogues. Among these, ornithine-containing derivatives of
methotrexate have emerged as compounds of significant interest. This guide provides a
comparative analysis of the efficacy of these ornithine-methotrexate analogues versus
conventional methotrexate, supported by experimental data for researchers, scientists, and
drug development professionals.

Data Presentation: Quantitative Efficacy
Comparison

The following tables summarize the in vitro and in vivo efficacy of various N-delta-acyl-N-alpha-
(4-amino-4-deoxypteroyl)-L-ornithine derivatives (referred to as Ornithine-MTX Analogues)
compared to methotrexate.

Table 1: In Vitro Cytotoxicity Against L1210 Murine Leukemia Cells
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Compound IC50 (nM)[1]
Methotrexate (MTX) 1.0-1.2
Aminopterin (AMT) ~1.0
N-delta-benzoyl-APA-L-Orn 0.89
N-delta-hemiphthaloyl-APA-L-Orn 0.75

Table 2: In Vitro Cytotoxicity Against Various Human Cancer Cell Lines

Compound

Cell Line IC50 (nM)[1]

Methotrexate (MTX)

CEM (Lymphoblasts) Data not specified

SCC15 (Head and Neck)

Data not specified

SCC25 (Head and Neck)

Data not specified

N-delta-hemiphthaloyl-APA-L-
Orn

CEM (Lymphoblasts) More potent than MTX

SCC15 (Head and Neck)

More potent than MTX

SCC25 (Head and Neck)

More potent than MTX

Table 3: Efficacy Against Methotrexate-Resistant Cancer Cell Lines

Compound

Cell Line Potency Comparison[1]

N-delta-hemiphthaloyl-APA-L-
Orn

Exceeded potency of MTX
SCC15/R1 (MTX-resistant) against the parental (non-
resistant) SCC15 cells

SCC25/R1 (MTX-resistant)

Exceeded potency of MTX
against the parental (non-
resistant) SCC25 cells

Table 4: In Vivo Antitumor Activity Against L1210 Leukemia in Mice
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Compound Dose Schedule TIC (%)*[2]
Methotrexate (MTX) 8 mg/kg qdx9 213
1 mg/kg bidx10 188

N-alpha-(4-amino-4-
deoxypteroyl)-N-delta-

) 20 mg/kg qdx9 >263
hemiphthaloyl-L-
ornithine
16 mg/kg bidx10 300

*T/C (%) = (Median survival time of treated mice / Median survival time of control mice) x 100.
A higher T/C value indicates greater antitumor activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further
research.

In Vitro Cytotoxicity Assays|1]

e Cell Lines:

o

L1210 murine leukemia cells

[¢]

CEM human lymphoblasts

[e]

SCC15 and SCC25 human head and neck squamous cell carcinoma cells

SCC15/R1 and SCC25/R1 methotrexate-resistant sublines

[e]

* Methodology: The cytotoxicity of the compounds was determined by assessing the inhibition
of cell growth. While the specific assay is not detailed in the abstract, such studies typically
involve methods like the MTT assay or direct cell counting. Cells are cultured in the presence
of varying concentrations of the test compounds for a specified period (e.g., 72 hours). The
concentration of the drug that inhibits cell growth by 50% (IC50) is then calculated.
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In Vivo Antitumor Activity[2]

e Animal Model: Mice bearing L1210 leukemia.
o Methodology:

Mice are inoculated with L1210 leukemia cells.

o

o Treatment with the test compounds (methotrexate or N-alpha-(4-amino-4-deoxypteroyl)-N-
delta-hemiphthaloyl-L-ornithine) is initiated.

o Two different treatment schedules were used:
= dx9: one dose per day for nine consecutive days.
» bidx10: two doses per day for ten consecutive days.

o The survival times of the treated mice are recorded and compared to a control group of
mice that received a placebo.

o The efficacy is expressed as the T/C percentage.

Signaling Pathways and Mechanisms of Action

Both methotrexate and its ornithine analogues primarily act as antifolates, inhibiting the
enzyme Dihydrofolate Reductase (DHFR). This inhibition disrupts the synthesis of
tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, ultimately leading
to the inhibition of DNA synthesis and cell death.
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Caption: Mechanism of action of Methotrexate and its Ornithine Analogues.

Interestingly, some research suggests that ornithine itself, through the action of ornithine
decarboxylase (ODC), can counteract methotrexate-induced apoptosis by reducing intracellular
reactive oxygen species (ROS)[3]. This presents a complex interplay where the conjugation of
ornithine to methotrexate may modulate its overall cellular effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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